molecular formula C7H5F2NO B2612567 3-(Difluoromethyl)pyridine-4-carbaldehyde CAS No. 1211541-96-6

3-(Difluoromethyl)pyridine-4-carbaldehyde

Cat. No.: B2612567
CAS No.: 1211541-96-6
M. Wt: 157.12
InChI Key: OQNDGYRQHATLAW-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)pyridine-4-carbaldehyde is an organic compound with the molecular formula C7H5F2NO It is a derivative of pyridine, featuring a difluoromethyl group at the third position and an aldehyde group at the fourth position

Mechanism of Action

Target of Action

The primary target of the compound 3-(Difluoromethyl)pyridine-4-carboxaldehyde is the Succinate Dehydrogenase (SDH) . SDH is a key enzyme in the tricarboxylic acid cycle, which plays a crucial role in energy synthesis for pathogens . By targeting SDH, the compound can inhibit the mitochondrial electron transfer between succinate and ubiquinone, which is critical for oxygen-sensing .

Mode of Action

3-(Difluoromethyl)pyridine-4-carboxaldehyde interacts with its target, SDH, through hydrogen-bonding and π – π stacking interactions . This interaction results in the inhibition of the mitochondrial electron transfer, thereby blocking the energy synthesis of the pathogens .

Biochemical Pathways

The compound affects the tricarboxylic acid cycle by inhibiting the function of SDH . This inhibition disrupts the energy synthesis of the pathogens, leading to their death . The compound’s action on SDH also affects the mitochondrial electron transfer between succinate and ubiquinone, which is critical for oxygen-sensing .

Pharmacokinetics

The compound’sdifluoromethyl group has been widely utilized in pharmaceuticals and agrochemicals to improve the liposolubility of active compounds , which could potentially enhance its bioavailability.

Result of Action

The result of the action of 3-(Difluoromethyl)pyridine-4-carboxaldehyde is the inhibition of the growth of pathogens . By inhibiting SDH and disrupting energy synthesis, the compound causes the death of the pathogens . This makes it a potential candidate for use as a fungicide .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Difluoromethyl)pyridine-4-carbaldehyde typically involves the introduction of a difluoromethyl group to a pyridine ring followed by formylation. One common method includes the reaction of 3-(Difluoromethyl)pyridine with a formylating agent such as dichloromethyl methyl ether in the presence of a Lewis acid like titanium tetrachloride.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reagent concentration are crucial for efficient production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Strong nucleophiles like sodium hydride or organolithium reagents.

Major Products:

    Oxidation: 3-(Difluoromethyl)pyridine-4-carboxylic acid.

    Reduction: 3-(Difluoromethyl)pyridine-4-methanol.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3-(Difluoromethyl)pyridine-4-carbaldehyde is used as an intermediate in the synthesis of more complex organic molecules

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a building block in the synthesis of pharmaceuticals. Its derivatives may exhibit biological activity, making it a valuable scaffold for drug development.

Industry: In the chemical industry, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity and functional groups make it a versatile intermediate.

Comparison with Similar Compounds

    2-(Difluoromethyl)pyridine-4-carbaldehyde: Similar structure but with the difluoromethyl group at the second position.

    3-(Trifluoromethyl)pyridine-4-carbaldehyde: Contains a trifluoromethyl group instead of a difluoromethyl group.

    3-(Difluoromethyl)pyridine-2-carbaldehyde: Aldehyde group at the second position.

Uniqueness: 3-(Difluoromethyl)pyridine-4-carbaldehyde is unique due to the specific positioning of the difluoromethyl and aldehyde groups, which can significantly influence its reactivity and the types of reactions it can undergo

Properties

IUPAC Name

3-(difluoromethyl)pyridine-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NO/c8-7(9)6-3-10-2-1-5(6)4-11/h1-4,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQNDGYRQHATLAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1C=O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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